Cromoglycate(2-)

Description

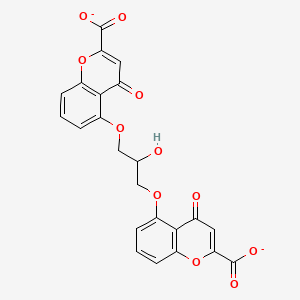

Structure

3D Structure

Properties

Molecular Formula |

C23H14O11-2 |

|---|---|

Molecular Weight |

466.3 g/mol |

IUPAC Name |

5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)/p-2 |

InChI Key |

IMZMKUWMOSJXDT-UHFFFAOYSA-L |

SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-] |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-] |

Synonyms |

Aarane Acid, Cromoglicic Acid, Cromoglycic Bicromat Spray Cromoglicic Acid Cromoglycate Cromoglycate, Disodium Cromoglycate, Sodium Cromoglycic Acid Cromolyn Cromolyn Sodium Disodium Cromoglycate FPL 670 FPL-670 FPL670 Intal Lomudal Nalcrom Nasalcrom Opticrom Sodium Cromoglycate Vicrom |

Origin of Product |

United States |

Elucidation of Molecular Mechanisms:a Primary Area of Ongoing Research is the Precise Identification of Cromoglycate S Molecular Targets. the Long Held Theory of Mast Cell Stabilization is Now Considered Incomplete.wikipedia.orgfrontiersin.orgcurrent Investigations Are Focused on Its Interactions with Other Cellular Components. Research Suggests That Cromoglycate May Act By:

Inhibiting Ion Channels: Studies have shown it can partially inhibit chloride channels and may also modulate calcium influx, which is critical for cellular activation processes in various cell types. wikipedia.orgresearchgate.netslideshare.net

Modulating Neuronal Pathways: A significant body of research indicates that cromoglycate can inhibit the activation of sensory C fibers, which are unmyelinated nerve fibers involved in triggering reflex responses to irritants. wikipedia.orgnih.gov

Affecting Other Inflammatory Cells: Beyond mast cells, cromoglycate has demonstrated inhibitory effects on other key cells in the inflammatory cascade, including macrophages, eosinophils, and monocytes. nih.gov It may also inhibit the release of certain cytokines from T-cells. wikipedia.org

Interacting with G Protein-Coupled Receptors (GPCRs): While not a direct GPCR agonist or antagonist, its effects on inflammatory pathways are relevant to GPCR signaling, a major target class for asthma therapeutics. nih.govwikipedia.org Furthermore, cromoglycate is known to bind the S100P protein, disrupting its interaction with the Receptor for Advanced Glycation Endproducts (RAGE), a key signaling axis in inflammation. wikipedia.org

Exploration of New Therapeutic Fields:the Anti Inflammatory and Cell Stabilizing Properties of Cromoglycate Have Prompted Its Investigation in a Range of Conditions Far Removed from Its Original Application. Active Research is Underway to Evaluate Its Potential In:

Classic Synthetic Routes to the Cromone Core and its Analogs

The foundational synthesis of the cromone core, the key structural motif in Cromoglycate(2-), has traditionally involved several key steps. A common starting material for this synthesis is 2,6-dihydroxyacetophenone.

One of the classical and widely cited methods involves the following sequence of reactions:

Condensation: The synthesis typically begins with the condensation of 2,6-dihydroxyacetophenone with a dielectrophile that will form the central linker. In the case of cromoglicic acid, this is often 1,3-dibromo-2-propanol or epichlorohydrin, which reacts under alkaline conditions to yield 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane. phenomenex.com This intermediate possesses two o-hydroxyacetophenone moieties linked by a propan-2-ol bridge.

Cyclization: The subsequent and crucial step is the double cyclization to form the two chromone (B188151) rings. This is achieved by reacting the intermediate with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. phenomenex.comchiralpedia.com This reaction proceeds through a Claisen condensation followed by an intramolecular cyclization and dehydration to form the diethyl ester of cromoglicic acid.

Saponification: The final step is the hydrolysis of the diethyl ester using a base like sodium hydroxide to yield the disodium (B8443419) salt of cromoglicic acid, which is the stable form of Cromoglycate(2-). chiralpedia.com

While effective, these classic routes can sometimes be associated with harsh reaction conditions and the formation of byproducts, which has prompted the development of more refined synthetic strategies. phenomenex.com

Contemporary Chemical Synthesis Strategies for Cromoglycate(2-)

Modern synthetic approaches to Cromoglycate(2-) have focused on improving the efficiency and yield of the classic routes by modifying the reaction sequence. One notable contemporary strategy involves a multi-step process that aims to circumvent the formation of polymeric byproducts often encountered in the classic one-pot condensation.

A key innovation in this contemporary approach is the initial formation of a single chromone ring before the linking step:

Initial Cyclization: 2,6-Dihydroxyacetophenone is first reacted with diethyl oxalate in the presence of a base like sodium ethoxide or sodium methoxide to form 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester. phenomenex.com This step effectively protects one of the phenolic hydroxyl groups as part of the chromone ring system.

Controlled Condensation: The resulting chromone intermediate is then reacted with a linking agent such as 1,3-dibromo-2-propanol or epichlorohydrin. Because only one reactive phenolic hydroxyl group is available on each of two chromone molecules, this method provides greater control over the condensation reaction and significantly reduces the likelihood of polymerization. phenomenex.com

Final Saponification: Similar to the classic route, the synthesis is completed by the saponification of the resulting diethyl ester to afford the disodium salt of cromoglicic acid. phenomenex.com

Synthesis of Asymmetric Cromoglycate(2-) Derivatives

Cromoglicic acid possesses a chiral center at the 2-position of the propane linker, and therefore exists as a racemic mixture of two enantiomers. While the commercially available drug is a racemate, the synthesis of enantiomerically pure or enriched asymmetric derivatives of Cromoglycate(2-) is an area of interest for potentially elucidating differential biological activities of the individual enantiomers.

However, specific methods for the direct asymmetric synthesis of Cromoglycate(2-) or its enantiomeric resolution are not extensively detailed in readily available scientific literature. General principles of asymmetric synthesis and chiral resolution that could theoretically be applied include:

Chiral Pool Synthesis: Utilizing a chiral starting material for the linker, such as an enantiomerically pure derivative of epichlorohydrin or a related three-carbon unit, to introduce stereochemistry from the outset.

Chiral Catalysis: Employing a chiral catalyst to influence the stereochemical outcome of one of the key bond-forming reactions, such as the initial condensation step.

Chiral Resolution: Separating the enantiomers of a racemic intermediate or the final product. This can be achieved through several techniques:

Formation of Diastereomeric Salts: Reacting the racemic cromoglicic acid with a chiral resolving agent (a chiral base) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties. libretexts.org

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to directly separate the enantiomers. nih.govlibretexts.org

While these methods are standard in chiral chemistry, their specific application to the synthesis of asymmetric Cromoglycate(2-) derivatives requires further investigation and development.

Macromolecular Conjugation and Controlled Release Systems for Cromoglycate(2-)

To improve the pharmacokinetic profile and enable controlled release, Cromoglycate(2-) has been covalently conjugated to macromolecular carriers. Polysaccharides, with their biocompatibility and biodegradability, have been explored for this purpose.

Covalent Attachment to Polymeric Carriers (e.g., Dextran (B179266), Inulin)

Dextran Conjugates:

Cromoglicic acid has been successfully conjugated to dextran, a biocompatible polysaccharide. Two primary methods have been reported for this covalent attachment:

Acid Chloride Method: This involves converting the carboxylic acid groups of cromoglicic acid to more reactive acid chlorides using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride can then react with the hydroxyl groups of dextran to form ester linkages.

Imidazolide Intermediate Method: A milder and often more efficient approach involves the activation of the carboxylic acid groups of cromoglicic acid with a coupling agent such as 1,1'-carbonyldiimidazole (CDI). This forms a reactive imidazolide intermediate that readily reacts with the hydroxyl groups of dextran to form an ester bond.

Studies have shown that the drug loading and release kinetics can be controlled by varying the reaction conditions and the method of conjugation.

Inulin (B196767) Conjugates:

While specific examples of Cromoglycate(2-) conjugated to inulin are not prominently featured in the reviewed literature, the chemical principles for such a conjugation are well-established for other drugs. Inulin, a naturally occurring polysaccharide, possesses abundant hydroxyl groups that can be functionalized for drug attachment. researchgate.netnih.gov A common strategy involves the oxidation of inulin's vicinal diols with an oxidizing agent like sodium periodate to generate reactive aldehyde groups. These aldehydes can then be coupled to a drug containing a primary amine or a hydrazide moiety through the formation of a Schiff base or a hydrazone linkage, respectively. nih.gov For a drug like cromoglicic acid, derivatization to introduce a suitable functional group for coupling would be a necessary preliminary step.

Exploration of Linker Chemistries for Conjugate Formation

The nature of the chemical linker used to attach Cromoglycate(2-) to a polymeric carrier is crucial as it dictates the stability of the conjugate and the mechanism of drug release.

Ester Linkages: As seen in the dextran conjugates, ester bonds are a common choice for linking carboxylic acid-containing drugs to hydroxyl-rich polymers. These linkages can be susceptible to hydrolysis under physiological conditions, allowing for gradual drug release. The rate of hydrolysis can be influenced by the steric and electronic environment around the ester bond.

Amide Linkages: Amide bonds are generally more stable to hydrolysis than ester bonds. researchgate.net To form an amide linkage with a polysaccharide, either the drug or the polymer would need to be functionalized with an amine group. For instance, new amide derivatives of cromoglicic acid have been synthesized by reacting it with various amino-containing drugs after converting the carboxylic acid to an acid chloride. researchgate.net This demonstrates the feasibility of forming amide bonds with the cromoglycate structure.

"Smart" Linkers: More advanced strategies involve the use of "smart" linkers that are designed to cleave in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes. nih.gov Examples include:

Hydrazone Linkers: These are acid-sensitive and can be used to trigger drug release in the acidic microenvironment of tumors or within endosomes/lysosomes. nih.gov

Disulfide Linkers: These are stable in the bloodstream but are cleaved in the reducing environment inside cells.

Peptide Linkers: These can be designed to be substrates for specific enzymes that are overexpressed in target tissues. researchgate.net

The choice of linker chemistry is a critical design element in the development of effective macromolecular conjugates of Cromoglycate(2-) for controlled and targeted drug delivery.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Cromoglycate(2-) due to its versatility and efficiency in separating complex mixtures. openaccessjournals.comwikipedia.org This method relies on a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. wikipedia.org The differential interactions of the analyte with the stationary phase lead to its separation from other components. wikipedia.org

Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed HPLC mode for Cromoglycate(2-) analysis. bepls.comnih.govresearchgate.net In this technique, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. bepls.comnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Several studies have detailed the development and validation of RP-HPLC methods for the quantification of sodium cromoglicate. For instance, a method utilizing a C18 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer (50:50 v/v) at pH 2.3 has been described, with detection performed at 326 nm. nih.govresearchgate.net This method demonstrated a linear range of 0.05-0.5 µg/mL. nih.govresearchgate.net Another study reported an RP-HPLC method using a C-18 column and a mobile phase consisting of 0.1% perchloric acid and acetonitrile (B52724) (80:20 v/v), with detection at 272 nm, yielding a retention time of 4.59 minutes. bepls.com

The versatility of RP-HPLC is further highlighted in its application for the simultaneous determination of Cromoglycate(2-) with other drugs, such as fluorometholone (B1672912) and tetrahydrozoline (B7765393) hydrochloride. nih.gov For the analysis of Cromoglycate(2-) with fluorometholone, an isocratic elution on a C18 column with a mobile phase of methanol-water (70:30, v/v) adjusted to pH 2.5 was effective. nih.gov

Table 1: Exemplary RP-HPLC Methods for Cromoglycate(2-) Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µg/mL) | Retention Time (min) | Reference |

| C18 | Methanol: Phosphate buffer (50:50 v/v), pH 2.3 | 326 | 0.05-0.5 | Not Specified | nih.govresearchgate.net |

| C18 | 0.1% Perchloric acid: Acetonitrile (80:20 v/v) | 272 | 40-60 | 4.59 | bepls.com |

| C18 | Methanol:Water (70:30, v/v), pH 2.5 | 240 | 10-500 (for SCG) | Not Specified | nih.gov |

| C8 | Acetonitrile: 50 mM Potassium dihydrogen orthophosphate (40:60, v/v) | 215 (for THZ), 240 (for FLU) | 5-60 (for THZ), 5-80 (for FLU) | Not Specified | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mechanism that is particularly useful for highly polar compounds like Cromoglycate(2-). wikipedia.orgnih.gov HILIC employs a polar stationary phase (e.g., silica (B1680970), amino, or amide-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.govresearchgate.net The retention mechanism is primarily based on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. nih.gov

While specific HILIC methods for Cromoglycate(2-) are less commonly detailed in readily available literature compared to RP-HPLC, the principles of HILIC make it a highly suitable technique. The use of HILIC can be advantageous due to the high organic content of the mobile phase, which can lead to enhanced ionization efficiency when coupled with mass spectrometry (MS) detectors. researchgate.netnih.gov The separation in HILIC is influenced by factors such as the composition of the mobile phase, buffer concentration, and column temperature. chromatographyonline.com

Spectrophotometric and Chemometric Approaches

Spectrophotometric methods, often enhanced by chemometric techniques, offer simple, rapid, and cost-effective alternatives to chromatographic methods for the analysis of Cromoglycate(2-). mdpi.comresearchgate.net These methods are based on the measurement of the absorption of ultraviolet or visible light by the analyte.

Derivative Spectrophotometry

Derivative spectrophotometry is a powerful technique for resolving overlapping spectra of different components in a mixture without the need for prior separation. science.govcore.ac.uk This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum. By doing so, subtle spectral features are enhanced, and broad absorption bands are transformed into sharper, more defined peaks, allowing for the quantification of an analyte in the presence of interfering substances.

For the simultaneous determination of sodium cromoglicate and another compound, a first derivative spectrophotometric method has been successfully applied. eurjchem.comtsijournals.com In one such method for analyzing a binary mixture, the first derivative of the ratio spectra was utilized. eurjchem.com This approach involves dividing the absorption spectrum of the mixture by the spectrum of one of the components (the divisor) and then calculating the derivative of the resulting ratio spectrum.

Ratio-Based Spectrophotometric Methods

Ratio-based spectrophotometric methods are another set of techniques designed to handle spectral overlap in multicomponent analysis. researchgate.neteurjchem.com These methods manipulate the ratio of the absorption spectra of the mixture and a standard solution of one of the components.

One such method is the ratio difference spectrophotometric method, which has been applied for the determination of a binary mixture of sodium cromoglicate and fluorometholone. researchgate.net This technique involves selecting two wavelengths on the ratio spectrum and subtracting the amplitudes at these points, which cancels out the contribution of the interfering component. Another approach is the derivative compensation ratio technique, which has been used for the simultaneous determination of sodium cromoglicate and xylometazoline (B1196259) hydrochloride. tsijournals.comhakon-art.com

Mean Centering of Ratio Spectra (MCR)

The Mean Centering of Ratio Spectra (MCR) is a sophisticated chemometric-assisted spectrophotometric method that further enhances the resolution of complex mixtures. mdpi.comnih.gov This method involves dividing the absorption spectra of the mixture by a standard spectrum of one of the components, followed by mean centering the resulting ratio spectra. mdpi.comscience.govresearchgate.net

A study on the determination of sodium cromoglicate and fluorometholone in an ophthalmic solution utilized the MCR method. nih.gov The linearity range for sodium cromoglicate was found to be 2.5-35 µg/mL. nih.gov Another advanced application of MCR was in the stability-indicating assay of cromolyn (B99618) sodium and its alkaline degradation products. mdpi.com In this study, peak amplitudes after MCR at specific wavelengths were used to establish linear concentration ranges for the parent drug and its degradants. mdpi.com

Table 2: Spectrophotometric and Chemometric Methods for Cromoglycate(2-) Analysis

| Method | Analyte(s) | Linearity Range (µg/mL) | Key Parameters/Wavelengths | Reference |

| First Derivative Spectrophotometry | Oxymetazoline HCl (in presence of SCG) | 4-22 | Not Specified | eurjchem.com |

| First Derivative of Ratio Spectra | Oxymetazoline HCl (in presence of SCG) | 4-22 | Divisor: 10.00 µg/mL SCG | eurjchem.com |

| Ratio Difference Method | Sodium Cromoglicate & Fluorometholone | Not Specified | Not Specified | researchgate.net |

| Mean Centering of Ratio Spectra | Sodium Cromoglicate & Fluorometholone | 2.5-35 (for SCG), 2-16 (for FLU) | Divisors: 10 µg/mL SCG, 8 µg/mL FLU | nih.govresearchgate.net |

| Mean Centering of Ratio Spectra | Cromolyn Sodium & its degradants | 2–40 (for CS) | Peak amplitudes at 367.8 nm, 373.8 nm, and 310.6 nm | mdpi.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry has become an indispensable tool in pharmaceutical analysis due to its high sensitivity and specificity, allowing for the detection and quantification of compounds at very low concentrations. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the determination of Cromoglycate(2-) in biological fluids. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

A validated LC-MS/MS method was developed for quantifying sodium cromoglycate (SCG) in human plasma. nih.gov The method involved solid-phase extraction of SCG and an internal standard (pravastatin sodium) from plasma. nih.gov Chromatographic separation was achieved on a C18 column, followed by detection using a triple quadrupole mass spectrometer with positive ionization electrospray ionization (ESI). nih.gov The ions were monitored in the multiple reaction monitoring (MRM) mode, tracking the transition of the precursor ion to the product ion. nih.gov This method demonstrated excellent precision and accuracy and was successfully applied to a pharmacokinetic study. nih.gov

Another LC-MS/MS method for SCG in human plasma utilized ¹³C₄ labeled sodium cromoglycate as the internal standard and achieved a lower limit of quantitation of 0.100 ng/mL. nih.govresearchgate.net

| Parameter | Finding |

| Linearity Range | 0.300–20.0 ng/mL nih.gov / 0.100-50.0 ng/mL nih.govresearchgate.net |

| Lower Limit of Quantitation (LLOQ) | 0.3 ng/mL nih.gov / 0.100 ng/mL nih.govresearchgate.net |

| Average Recovery | 94.88% nih.gov / 91% nih.govresearchgate.net |

| Ionization Mode | Positive ESI nih.gov / Positive Turbo Ion Spray nih.govresearchgate.net |

| Monitored Transition (SCG) | m/z 469.0 → m/z 245.0 nih.gov / m/z 469.2 → m/z 245.1 nih.govresearchgate.net |

Data compiled from studies on the determination of sodium cromoglycate in human plasma. nih.govnih.govresearchgate.net

Turbo Ion Spray is a heated nebulizer ionization source used in mass spectrometry that enhances desolvation and ionization efficiency. nih.govresearchgate.net This mode has been specifically applied in the LC-MS/MS analysis of sodium cromoglycate in human plasma. nih.govresearchgate.netoup.comtandfonline.com The use of Turbo Ion Spray with positive ionization allowed for highly sensitive detection of the analyte. nih.govresearchgate.net In one method, the analytes were detected with a PE Sciex API 3000 mass spectrometer using this ionization mode, which contributed to achieving a low limit of quantitation (0.100 ng/ml). nih.govresearchgate.net

Other Specialized Analytical Techniques

Beyond mainstream chromatographic and mass spectrometric methods, other specialized techniques have been employed for the analysis of Cromoglycate(2-). tandfonline.com

Fluorimetry and luminescence spectrophotometry are analytical techniques based on the fluorescence properties of a molecule. tandfonline.comresearchgate.net Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. jasco-global.com Cromoglycate(2-) possesses intrinsic fluorescence, which can be exploited for its analysis. rsc.orgnih.gov

Research has shown that the fluorescence of cromolyn is highly sensitive to the polarity and structure of its environment. rsc.orgnih.gov This property was used to determine the binary temperature-composition phase diagram of cromolyn in water. rsc.orgnih.gov The fluorescence signal, including its wavelength maximum and shape, changes depending on whether cromolyn exists in a single phase (isotropic, nematic, or hexagonal) or in coexisting phases. rsc.org By exciting the sample at 407 nm and recording the emission spectra, researchers could identify temperature-induced phase transitions. rsc.org

In another application, a synchronous fluorescence spectroscopic method was developed for the simultaneous determination of cromolyn sodium (CML) and another drug, Furosemide (FRT), in the presence of their degradation products. researchgate.net The fluorescence intensity was measured at an emission wavelength of 347 nm for CML using a constant wavelength difference (Δλ) of 99.20 nm. researchgate.netresearchgate.net

Electrochemical methods, including potentiometry and voltammetry, have also been reported for the analysis of Cromoglycate(2-). tandfonline.comnih.gov These techniques measure the potential or current of an electrochemical cell containing the analyte. While less common than chromatographic or spectroscopic methods for this specific compound, they offer alternative analytical approaches. tandfonline.comresearchgate.net The literature mentions the existence of these electrochemical methods for cromoglycate analysis, though detailed research findings on their specific application for Cromoglycate(2-) are less frequently published compared to other techniques. tandfonline.comresearchgate.netnih.gov

FT-Raman Spectroscopy

Fourier-transform Raman (FT-Raman) spectroscopy is a powerful, non-destructive analytical technique employed in the research of Cromoglycate(2-), primarily for its utility in characterizing the solid-state properties of the compound. helsinki.fi This vibrational spectroscopy method provides detailed molecular-level information, making it suitable for studying crystalline structures, polymorphism, and hydration states. helsinki.fitandfonline.com

Research has utilized FT-Raman spectroscopy to investigate the various hydrates of sodium cromoglycate. researchgate.netnih.gov The technique is sensitive to changes in the molecular environment, including the dynamics and interactions of water molecules within the crystal lattice. researchgate.netnih.gov One key application is the study of hydrogen/deuterium (B1214612) (H/D) exchange in cromoglycate hydrates when exposed to deuterium oxide vapor. nih.gov By monitoring the changes in the Raman spectra, researchers can assess the mobility of water molecules within the lattice channels, which is dependent on the channel dimensions. nih.gov This provides valuable structural and energetic information about the channel hydrates. nih.gov

FT-Raman has been used to monitor solid-state transformations, such as dehydration, providing insights into changes in intramolecular vibrations and crystal structure. helsinki.fi The spectral region between 1700 and 1200 cm⁻¹ is associated with the vibrational modes of the carboxylate moiety, which can be analyzed to understand interactions and structural changes. researchgate.net The technique's ability to obtain molecular-level information with minimal sample preparation makes it a valuable tool for understanding the physical variability of cromoglycate, which can be crucial for formulation and processing. helsinki.firesearchgate.net

| Application of FT-Raman in Cromoglycate(2-) Research | Key Findings/Observations | References |

| Solid-State Characterization | Provides a unique spectral 'fingerprint' to distinguish between different solid-state forms and polymorphs. | helsinki.fimdpi.com |

| Hydrate Analysis | Studies the dynamics and interactions of water in channel hydrates by monitoring vibrational modes. | researchgate.netnih.gov |

| Hydrogen/Deuterium Exchange | Assesses the mobility of water molecules within the crystal lattice, correlating it with structural parameters. | nih.gov |

| Monitoring Phase Transitions | Non-destructively monitors solid-state changes like dehydration in real-time. | helsinki.fi |

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological assay used for the detection and quantification of substances such as peptides, proteins, antibodies, and hormones. For Cromoglycate(2-), ELISA kits have been developed as a rapid and sensitive screening tool, particularly for forensic use and for determining trace quantities in various biological matrices. creative-diagnostics.comneogen.comojp.gov

These kits typically operate on the principle of a competitive ELISA. neogen.com In this format, the cromoglycate present in a sample competes with a drug-enzyme conjugate for a limited number of specific antibody binding sites immobilized on a microplate. neogen.com After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the bound enzyme conjugate to produce a colorimetric signal. neogen.com The intensity of the color is inversely proportional to the concentration of cromoglycate in the sample; a weaker signal indicates a higher concentration of the drug. neogen.commedicalexpo.com

Commercial ELISA kits for cromoglycate are designed for qualitative screening of samples like urine, blood, and oral fluid. creative-diagnostics.comneogen.commedicalexpo.com It is generally recommended that any suspect samples identified by ELISA be confirmed by a quantitative and more specific method, such as gas chromatography/mass spectrometry (GC/MS). neogen.comojp.gov The sensitivity of these assays is often defined by the I-50 value, which is the drug concentration that causes 50% inhibition of enzyme conjugate binding to the antibody. neogen.commedicalexpo.com For some assays, this value is less than 10 ng/mL, with detection limits below 1 ng/mL. ojp.govtandfonline.com

| Characteristic | Description | References |

| Assay Type | Competitive Enzyme-Linked Immunosorbent Assay (cELISA). | creative-diagnostics.comneogen.com |

| Intended Use | Screening device for the detection of cromoglycate and its metabolites. Primarily for forensic use. | neogen.commedicalexpo.commaxanim.com |

| Sample Types | Human urine, blood, oral fluid, and other forensic matrices. | creative-diagnostics.comneogen.com |

| Principle | Competition between drug in the sample and a drug-enzyme conjugate for limited antibody binding sites. | neogen.com |

| Detection | Colorimetric; signal intensity is inversely proportional to drug concentration. Read with a microplate reader. | neogen.commedicalexpo.com |

| Sensitivity (I-50) | The concentration showing 50% less color activity than the zero standard; can be <10 ng/mL. | neogen.commedicalexpo.comtandfonline.com |

| Confirmation | Positive results should be confirmed by a quantitative method like GC/MS. | neogen.comojp.gov |

Microelectrode Array (MEA) for Electrophysiological Studies

Microelectrode arrays (MEAs) are devices that contain a grid of microscopic electrodes, used to measure the electrical activity of cells cultured on their surface. nmi.deaxionbiosystems.com This technology allows for noninvasive, long-term monitoring of electrogenic cells, such as neurons or cardiomyocytes, providing insights into network activity, communication, and physiological behavior. axionbiosystems.comfrontiersin.org In the context of Cromoglycate(2-) research, MEAs serve as a platform to investigate the compound's effects on the electrophysiological properties of tissues.

MEAs can capture extracellular field potentials from a population of cells, revealing patterns in electrical signaling at a high temporal and spatial resolution. axionbiosystems.comfrontiersin.org This makes them suitable for studying how a compound like cromoglycate modulates neural or muscular function.

A specific application involved evaluating the effect of cromolyn sodium on isolated rat trachea. nih.govresearchgate.net In these studies, the trachea was subjected to electrical field stimulation to induce contractions by causing the release of the neurotransmitter acetylcholine (B1216132) from parasympathetic nerve remnants. researchgate.net The MEA was used to record the resulting electrical activity and muscle tension. The results showed that high concentrations of cromolyn (10⁻⁴M) could inhibit the electrically induced spike contractions. nih.gov This finding suggests that cromolyn may inhibit parasympathetic function in the trachea, potentially by stabilizing presynaptic nerves, rather than by acting directly on muscle receptors. nih.govresearchgate.net Such MEA-based studies are crucial for elucidating the precise pharmacologic activity of cromoglycate beyond its known mast cell stabilizing effects. nih.gov

| MEA Application | Tissue/Cell Model | Measurement | Finding with Cromoglycate(2-) | References |

| Neuropharmacology | Neuronal cultures, organoids, tissue slices | Extracellular action potentials, local field potentials (LFPs) | Used to assess modulation of neuronal network activity. | frontiersin.orgnih.gov |

| Smooth Muscle Electrophysiology | Isolated rat trachea | Electrically induced muscle contractions and tension | High concentrations inhibited parasympathetic-mediated contractions. | nih.govresearchgate.net |

Characterization of Cromoglycate(2-) Degradation Products and Stability Studies for Analytical Method Development

The development of stability-indicating analytical methods is crucial for ensuring the quality and integrity of pharmaceutical products. For Cromoglycate(2-), research has focused on identifying its degradation products and establishing analytical techniques capable of separating and quantifying the parent drug in their presence. mdpi.comnih.gov

The primary degradation pathway for cromoglycate sodium is alkaline hydrolysis. mdpi.com This process yields specific degradation products, which have been characterized in various studies. One major degradant, identified as a pharmacopeial impurity, is 1-{2-[3-(2-Acetyl-3-hydroxy-phenoxy)-2-hydroxypropoxy]-6-hydroxy-phenyl}-ethanone, referred to as Deg1. mdpi.com Further degradation can occur, leading to other products like Deg2. mdpi.comnih.gov The chemical structures of these degradation products have been elucidated to support the development of specific analytical methods. mdpi.com

Several advanced analytical methods have been established for the stability-indicating assay of cromolyn sodium and its alkaline degradation products. mdpi.comnih.gov These include spectrophotometric and chromatographic techniques.

Spectrophotometric Methods: Advanced techniques like the mean centering ratio spectra method (MCR) have been developed. These methods allow for the simultaneous determination of cromolyn sodium and its degradation products (Deg1 and Deg2) by measuring peak amplitudes at specific wavelengths. mdpi.comnih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) is extensively used. researchgate.nettandfonline.comnih.gov Reversed-phase HPLC methods have been validated to separate cromoglycate from its impurities and degradation products. tandfonline.comnih.gov These methods often use a C18 or C8 column with various mobile phase compositions, such as a mixture of methanol and a phosphate buffer, and UV detection at a specific wavelength. researchgate.nettandfonline.comnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) has also been employed to characterize unknown impurities and degradation products with high sensitivity and specificity. researchgate.netnih.gov

These methods are validated according to established guidelines to ensure linearity, accuracy, and precision, making them suitable for routine quality control analysis and stability studies. mdpi.comresearchgate.nettandfonline.com

| Method | Details | Linearity Range (Cromoglycate) | References |

| Spectrophotometry (MCR) | Measures peak amplitude at 367.8 nm for CS, 373.8 nm for Deg1, and 310.6 nm for Deg2. | 2–40 µg/mL | mdpi.comnih.gov |

| RP-HPLC | C18 column; Mobile Phase: Methanol:Phosphate Buffer (50:50 v/v) at pH 2.3; Detection: 326 nm. | 0.05–0.5 µg/mL | nih.gov |

| RP-HPLC | C18 column; Mobile Phase: Acetonitrile:Methanol:0.05 M KH₂PO₄ (20:30:50 by volume); Detection: 240 nm. | 0.05–50.00 µg/mL | tandfonline.com |

| LC-MS/MS | Isocratic mobile phase (10 mM NH₄HCO₃, pH 8.0, and ACN); Detection: MS/MS channels m/z 467.0255 -> m/z 379.0517. | 0.1–2.5 µg/mL | researchgate.netnih.gov |

Pharmacological Mechanisms of Cromoglycate 2 at Cellular and Molecular Levels

Mast Cell Stabilization Mechanisms

The hallmark of cromoglycate's pharmacological action is its ability to stabilize mast cells. wikipedia.orgfrontiersin.org This stabilization prevents the release of pre-formed and newly synthesized mediators that are responsible for the symptoms of allergic reactions. nih.govwikipedia.org The precise molecular interactions that lead to this stabilization are complex and involve multiple intracellular signaling pathways.

Inhibition of Mediator Release

Cromoglycate effectively inhibits the release of a variety of inflammatory mediators from mast cells. nih.gov This includes pre-formed mediators stored in granules, such as histamine (B1213489), and newly synthesized lipid mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.govcebm.net

Histamine: Cromoglycate has been shown to inhibit the release of histamine from mast cells. nih.govresearchgate.netnih.gov However, its effectiveness can vary, with some studies indicating it is a weak inhibitor of histamine release from human lung mast cells, requiring high concentrations to achieve significant inhibition. nih.govnih.gov In contrast, it shows a more pronounced effect in rat peritoneal mast cells. nih.gov

Prostaglandin (B15479496) D2 (PGD2): Research indicates that cromoglycate is significantly more effective at inhibiting the release of PGD2 compared to histamine from human lung mast cells. nih.govscispace.com This suggests a preferential action on the pathways leading to the synthesis of this particular prostaglandin. Studies have shown that cromoglycate can inhibit the increase in urinary excretion of a PGD2 metabolite following an allergic challenge. ersnet.org

Leukotrienes: Cromoglycate also has an inhibitory effect on the release of leukotrienes, which are potent bronchoconstrictors and pro-inflammatory molecules. nih.govnih.govdrugbank.com It has been observed to suppress the increase of cysteinyl leukotrienes in the lungs during a late asthmatic response in animal models. nih.gov

Thromboxane (B8750289) B2 (TxB2): The release of thromboxane B2, a stable metabolite of the potent bronchoconstrictor thromboxane A2, is also inhibited by cromoglycate. nih.govfrontiersin.org Studies using U937 cells, a human monocytic cell line, have demonstrated that cromoglycate can enhance the inhibition of TxB2 generation. core.ac.ukcapes.gov.br

| Mediator | Effect of Cromoglycate(2-) | Key Findings |

| Histamine | Inhibition of release | Weak inhibitor in human lung mast cells nih.govnih.gov; more effective in rat peritoneal mast cells nih.gov. |

| Prostaglandin D2 (PGD2) | Significant inhibition of release | More effective at inhibiting PGD2 than histamine release in human lung mast cells nih.govscispace.com. |

| Leukotrienes | Inhibition of release | Suppresses cysteinyl leukotriene increase in lungs nih.govdrugbank.com. |

| Thromboxane B2 (TxB2) | Inhibition of release | Enhances inhibition of TxB2 generation in U937 cells core.ac.ukcapes.gov.br. |

Regulation of Calcium Ion Influx in Mast Cells

An essential step in mast cell activation and degranulation is an increase in intracellular calcium concentration ([Ca2+]i). pnas.orgfrontiersin.org This is initiated by the release of calcium from intracellular stores, followed by an influx of extracellular calcium through store-operated calcium entry (SOCE). frontiersin.orgnih.gov Cromoglycate is thought to exert its stabilizing effect in part by modulating this critical calcium signal. drugbank.com

Research suggests that cromoglycate can inhibit the antigen-induced increase in intracellular calcium. pnas.org This inhibition has been observed in rat peritoneal mast cells, where cromoglycate was found to substantially inhibit both the rise in [Ca2+]i and subsequent histamine release. pnas.org The mechanism may involve the blockade of calcium channels, thereby preventing the influx of extracellular calcium that is necessary for the fusion of histamine-containing vesicles with the cell membrane. wikipedia.org Some studies propose that cromoglycate acts by inhibiting calcium influx following a histamine-releasing stimulus. nih.gov

Modulation of Protein Phosphorylation Events

Protein phosphorylation is a fundamental mechanism that regulates cellular processes, including signal transduction in mast cells. Cromoglycate has been shown to influence the phosphorylation of several intracellular proteins, which is believed to be a key aspect of its mechanism of action. frontiersin.orgnih.gov

A significant finding in the study of cromoglycate's mechanism is its ability to induce the phosphorylation of a 78 kDa protein in mast cells. frontiersin.orgnih.gov This protein has been identified as moesin (B1176500), a member of the ezrin-radixin-moesin (ERM) family of proteins that link the cytoskeleton to the plasma membrane. nih.govnih.gov

The phosphorylation of moesin is thought to play a role in regulating mast cell secretion. nih.govresearchgate.net Cromolyn (B99618) treatment leads to the phosphorylation of moesin primarily on serine residues. nih.gov This phosphorylation event appears to correlate with the drug's inhibitory effect on histamine release. nih.gov Following treatment with cromolyn, phosphorylated moesin shifts from the soluble to the precipitable fraction and associates with actin, suggesting a conformational change that may affect its function in stimulus-secretion coupling. nih.gov In addition to the 78 kDa protein, cromoglycate has been reported to induce the phosphorylation of other proteins with molecular weights of 68, 59, and 42 kDa. frontiersin.org

Protein Kinase C (PKC) is a family of enzymes that are crucial in various signal transduction cascades, including those involved in mast cell activation. wikipedia.org There is evidence to suggest an interaction between cromoglycate and PKC pathways. frontiersin.org Some studies have shown that cromoglycate can inhibit PKC activity. nih.gov

In certain cell systems, cromoglycate has been observed to potentiate PKC phosphorylation. plos.org Specifically, in U937 cells, cromoglycate, in the presence of glucocorticoids, enhances the phosphorylation of PKCα/β. capes.gov.brresearchgate.net This leads to an increased release of Annexin-A1, an anti-inflammatory protein, which in turn inhibits the generation of eicosanoids like thromboxane B2. capes.gov.brresearchgate.net However, it's noteworthy that in the presence of phorbol (B1677699) esters, which directly activate PKC, cromoglycate's ability to induce the phosphorylation of the 78kD mast cell protein is lost, rendering the drug inactive. frontiersin.orgfrontiersin.org

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a role in regulating various cellular processes by dephosphorylating key signaling proteins. nih.gov Emerging evidence suggests that cromoglycate may act as an inhibitor of PP2A. nih.gov

In U937 cells, it has been shown that cromoglycate can inhibit the activity of a highly purified PP2A preparation. researchgate.netnih.gov This inhibition of PP2A is proposed to be the mechanism by which cromoglycate potentiates the effects of glucocorticoids on the release of Annexin-A1. researchgate.netnih.gov By inhibiting PP2A, cromoglycate would prolong the phosphorylation state and activity of proteins like PKC, leading to enhanced anti-inflammatory effects. nih.gov

Role of Annexin-A1 (Anx-A1) Release and Function

Recent studies have proposed that the therapeutic effects of cromones, including cromoglycate, may be mediated through the release of the anti-inflammatory protein Annexin-A1 (Anx-A1) from mast cells. researchgate.netnih.gov Anx-A1, a 37-kDa protein, is known to play a crucial role in the resolution of inflammation by inhibiting leukocyte inflammatory events and promoting the clearance of apoptotic cells. wikipedia.orgnih.gov

In vitro experiments have demonstrated that cromoglycate can potentiate protein kinase C (PKC) phosphorylation, leading to the phosphorylation and subsequent secretion of Anx-A1 from human cord-derived mast cells (CDMCs). nih.gov This cromoglycate-induced Anx-A1 release has been shown to inhibit the secretion of histamine and prostaglandin D2 from activated mast cells. nih.gov The inhibitory action of cromoglycate on these cells was reversed by a neutralizing anti-Anx-A1 monoclonal antibody, further solidifying the role of Anx-A1 in mediating cromoglycate's effects. nih.gov

Moreover, studies using bone marrow-derived mast cells (BMDMCs) from both wild-type and Anx-A1 null mice have provided compelling evidence for this mechanism. Cromoglycate was effective in inhibiting mediator release from wild-type BMDMCs but was inactive in cells from Anx-A1 null mice, highlighting the essential role of Anx-A1 in the mast cell-stabilizing action of cromoglycate. nih.gov These findings suggest that the stimulation of Anx-A1 secretion is a key component of cromoglycate's acute pharmacological actions in allergic responses. nih.gov

The release of Anx-A1 may also explain some of the broader anti-inflammatory effects of cromoglycate, as Anx-A1 itself has a range of immunomodulatory functions, including the modulation of neutrophil recruitment and apoptosis. nih.gov

Modulation of G Protein-Coupled Receptor 35 (GPR35)

A significant breakthrough in understanding the molecular targets of cromoglycate(2-) has been the identification of G Protein-Coupled Receptor 35 (GPR35) as a primary target. researchgate.netnih.gov GPR35 is an orphan GPCR expressed in various immune cells, including mast cells, basophils, and eosinophils. nih.gov

Cromolyn disodium (B8443419) has been identified as a potent agonist of GPR35. nih.goversnet.org Studies have shown that activation of GPR35 by cromoglycate suppresses IgE-mediated degranulation of mast cells. researchgate.netnih.gov This effect was demonstrated in a mast cell line stably expressing GPR35, where agonists of the receptor significantly downmodulated antigen-induced degranulation. researchgate.net

Further research using GPR35 knockout mice has confirmed the importance of this receptor in the anti-allergic effects of cromoglycate. GPR35 agonists, including cromoglycate, suppressed passive cutaneous anaphylaxis (PCA) responses in wild-type mice, but this effect was abrogated in GPR35-deficient mice. researchgate.netnih.gov This indicates that GPR35 is the primary target for the mast cell-stabilizing effects of cromoglycate. researchgate.netnih.gov The signaling pathway following GPR35 activation by cromoglycate involves Gαi and N-type calcium channels, leading to the attenuation of TRPA1-mediated sensory nerve activity, which may contribute to its efficacy in asthma. ersnet.org

The discovery of GPR35 as a target for cromoglycate provides a more defined molecular mechanism for its action and opens up new avenues for the development of more specific and potent GPR35 agonists for allergic and inflammatory diseases. ersnet.org

Interference with Mast Cell Permeability (non-specific vs. specific inhibition)

Cromoglycate's ability to interfere with mast cell permeability is a cornerstone of its therapeutic action. It specifically inhibits the degranulation of sensitized mast cells following exposure to specific antigens. pendopharm.com This inhibition prevents the release of inflammatory mediators such as histamine and slow-reacting substance of anaphylaxis (SRS-A). pendopharm.com

The interference with mast cell permeability is considered a specific inhibitory action. In vivo studies have shown that while cromoglycate markedly inhibits mast cell degranulation in reagin-induced passive cutaneous anaphylaxis (PCA) reactions, it does not prevent mast cell disruption caused by the non-specific histamine releaser, compound 48/80. pendopharm.com This selectivity suggests that cromoglycate acts on specific pathways involved in immunological activation rather than causing a general, non-specific stabilization of the mast cell membrane.

However, the effectiveness of cromoglycate can vary between different types of mast cells and species. For instance, it has been reported to be less effective at inhibiting human lung and intestinal mast cells compared to rodent peritoneal mast cells. plos.org Furthermore, some studies have questioned the selectivity of cromolyn as a mast cell stabilizer in mice, suggesting its effects may be more complex and potentially involve other mechanisms independent of mast cell inhibition under certain conditions. researchgate.net

Effects on Ion Channels

Cromoglycate has been demonstrated to inhibit chloride (Cl⁻) channel activity in mast cells. karger.com This inhibition of chloride channels is correlated with the compound's ability to inhibit mediator release. karger.com The stimulation of mast cells with an antigen leads to the activation of chloride channels, allowing Cl⁻ ions to enter the cell. karger.com This influx of chloride is crucial for maintaining the activation of calcium channels, which in turn leads to cell activation and degranulation. karger.com

Cromoglycate can block a specific type of chloride channel known as the outwardly rectifying chloride channel (ICln), which is also involved in cell volume regulation. karger.com Studies on mouse 3T3 fibroblasts have shown that both sodium cromoglycate and nedocromil (B1678009) sodium can inhibit the hypotonic-saline-induced activation of this chloride channel. karger.com Blockade of these volume-activated Cl⁻ currents may occur through an intracellular action following the permeation of cromoglycate across the cell membrane. nih.gov The regulation of cell volume is an essential cellular process, and the ability of cromoglycate to modulate chloride channels involved in this process highlights a broader mechanism of action beyond simple mast cell stabilization. nih.govmdpi.com

The influx of extracellular calcium (Ca²⁺) is an essential step in the activation of mast cells and the subsequent release of inflammatory mediators. researchgate.netmdpi.com Cromoglycate is thought to indirectly block calcium ions from entering the mast cell, thereby preventing mediator release. pendopharm.com While not a direct blocker of L-type calcium channels, its effects on other ion channels, such as chloride channels, indirectly influence the driving force for Ca²⁺ entry. karger.commdpi.com

Broader Immunomodulatory Actions Beyond Mast Cell Stabilization

While the stabilization of mast cells is a key feature of cromoglycate's action, evidence suggests that its immunomodulatory effects are more extensive. researchgate.netnih.gov Studies have shown that cromoglycate can influence the function of other immune cells and inflammatory pathways.

In a murine model of eosinophilic esophagitis, treatment with disodium cromoglycate not only reduced mast cell influx but also decreased eosinophil numbers and fibrosis. nih.gov It also led to a reduction in the expression of Th2-associated cytokines such as IL-5 and GATA3 in the esophageal mucosa. nih.gov This indicates that cromoglycate can modulate the broader Th2 immune response that characterizes many allergic diseases. nih.gov

Impact on Other Immune Cells (e.g., Eosinophils, Macrophages, Monocytes, Platelets, T cells, NK cells, B cells)

Cromoglycate(2-) extends its modulatory effects beyond mast cells to a variety of other immune cells involved in inflammatory responses.

Eosinophils: These cells are key players in allergic inflammation. Cromoglycate(2-) can influence eosinophil function, although the exact mechanisms are still under investigation. Eosinophils, along with monocytes, can release tissue factor, which activates the coagulation cascade and promotes complement activation. nih.gov Mast cells and eosinophils can also form "allergic effector units," modulating each other's functions. nih.gov

Macrophages and Monocytes: Alveolar macrophages are involved in inflammatory reactions in the lungs. eur.nl Monocytes from individuals with chronic spontaneous urticaria show upregulated expression of chemokines like CXCL8 (IL-8), indicating a state of high responsiveness. nih.gov Activated monocytes release Monocyte Chemoattractant Protein-1 (MCP-1), a potent histamine-releasing factor for mast cells and basophils. nih.gov Cromoglycate(2-) can modulate the activity of these cells, contributing to its anti-inflammatory profile.

Platelets: Platelets, when activated, release a variety of biologically active substances that can influence immune cells. cabidigitallibrary.org For example, Transforming growth factor-β (TGF-β), produced by stimulated platelets, has anti-inflammatory effects by inhibiting the proliferation of T and B cells and NK cells. cabidigitallibrary.org

T cells and B cells: Mast cells play a role in initiating and modulating adaptive immunity, which involves T cells and B cells. nih.gov They can induce or modulate T-cell activation and polarization and promote the production of IgE by B cells through the release of IL-4 and IL-13. nih.gov Bone marrow eosinophils secrete cytokines like APRIL and IL-6, which contribute to the survival of bone marrow plasma cells, a type of B cell. nih.gov

Natural Killer (NK) cells: The function of NK cells can be influenced by cytokines produced by mast cells. nih.gov For instance, IL-4 derived from mast cells can drive NK cells toward a type 2 phenotype. nih.gov The inhibitory receptor CD300a, expressed on NK cells, plays a role in regulating their cytotoxic activity. mdpi.com

The following table summarizes the impact of Cromoglycate(2-) on various immune cells.

| Immune Cell | Reported Effect of Cromoglycate(2-) or Related Mechanisms | Key Mediators/Interactions |

| Eosinophils | Modulation of function, part of "allergic effector units" with mast cells. | Tissue Factor, IL-5, IL-18 |

| Macrophages | Modulation of inflammatory activity. | Anaphylatoxins (C3a, C5a) |

| Monocytes | Decreased chemokine release and activation. | CXCL8 (IL-8), MCP-1, Tissue Factor |

| Platelets | Indirectly influenced through modulation of inflammatory environment. | TGF-β |

| T cells | Indirect modulation via mast cell activity. | IL-4, IL-13 |

| NK cells | Indirect modulation via mast cell-derived cytokines. | IL-4, CD300a |

| B cells | Indirect modulation of IgE production via mast cells. | IL-4, IL-13, APRIL, IL-6 |

Inhibition of Cytokine and Chemokine Release (e.g., IL-8, TNF-α, IL-6, IL-1β, IL-10, IL-13)

A crucial aspect of the anti-inflammatory action of cromoglycate(2-) is its ability to inhibit the release of a wide array of cytokines and chemokines from various immune cells. These signaling molecules are pivotal in orchestrating and amplifying inflammatory responses.

In human microglial cells (HMC3), cromolyn has been shown to significantly reduce the secretion of numerous inflammatory mediators following stimulation with TNF-α. nih.gov This includes a dramatic reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8, as well as IFN-γ. nih.gov Specifically, a 3 µM concentration of cromolyn resulted in over 40% inhibition of IFN-γ, IL-6, and IL-1β, and a 25.8% inhibition of IL-8. nih.gov

Furthermore, in studies of infants at high risk for bronchopulmonary dysplasia, early prophylactic treatment with nebulized disodium cromoglycate (DSCG) was associated with lower concentrations of TNF-α and IL-8 in lung lavage fluid compared to a control group. atsjournals.org There was also a trend towards lower levels of IL-1β in the DSCG-treated infants. atsjournals.org

The pro-inflammatory cytokines TNF-α, IL-6, and IL-1β, released by mast cells, are known to enhance the inflammatory process. spandidos-publications.com Cromoglycate's ability to stabilize mast cells contributes to the inhibition of the release of these cytokines. spandidos-publications.com Mast cell activation can also lead to the release of IL-8. foodandnutritionresearch.net Additionally, mast cells can promote the production of IgE in B cells through the release of IL-4 and IL-13. nih.gov

The table below details the inhibitory effects of Cromoglycate(2-) on specific cytokines and chemokines.

| Cytokine/Chemokine | Effect of Cromoglycate(2-) | Cellular Source(s) |

| IL-1β | Inhibition of release. | Microglia, Mast Cells, Monocytes |

| IL-6 | Inhibition of release. | Microglia, Mast Cells |

| IL-8 (CXCL8) | Inhibition of release. | Microglia, Monocytes |

| TNF-α | Inhibition of release. | Microglia, Mast Cells |

| IFN-γ | Inhibition of release. | Microglia |

| IL-13 | Indirectly inhibited via mast cell stabilization. | Mast Cells |

Modulation of Sensory Nerve Pathways

Cromoglycate(2-) also exerts its pharmacological effects by modulating sensory nerve pathways, particularly those involved in nociception and airway reactivity. elifesciences.orgnih.gov

Inhibition of Sensory C Fiber Response to Irritants (e.g., Capsaicin)

Sensory C-fibers, which are unmyelinated nerve fibers, are crucial in detecting noxious stimuli. nih.govwikipedia.org Capsaicin (B1668287), the pungent component of chili peppers, is a well-known activator of these fibers through its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. researchgate.net Stimulation of C-fibers can lead to the release of neuropeptides, resulting in neurogenic inflammation.

While some studies suggest that mast cell stabilizers like cromolyn can reduce the degranulation of dural mast cells after capsaicin administration, they may not always affect the resulting hyperalgesia, indicating a complex relationship. d-nb.info However, the activation of capsaicin-sensitive sensory nerves can lead to the release of leukotrienes and contribute to airway smooth muscle contraction, a process that can be influenced by cromoglycate. kcl.ac.uk

Blockade of Afferent Discharges Along Non-Myelinated Nerves

Afferent nerve fibers transmit sensory information from the periphery to the central nervous system. nih.gov Unmyelinated C-fibers are a major component of these afferent pathways, responsible for transmitting sensations like pain and itch. nih.govwikipedia.org The blockade of afferent discharges along these non-myelinated nerves is a key mechanism for reducing pain and discomfort. While local anesthetics like procaine (B135) can differentially block myelinated and non-myelinated axons, the specific mechanisms of cromoglycate on afferent discharge rates are still being elucidated. nih.gov However, by inhibiting the release of inflammatory mediators that sensitize these nerve endings, cromoglycate indirectly contributes to reducing afferent nerve activity. The descending pain modulation pathway can also influence nociceptive signaling in the spinal cord. physio-pedia.com

Interaction with Specific Cellular Proteins (e.g., S100P, RAGE)

Recent research has uncovered specific molecular interactions that contribute to the pharmacological profile of cromoglycate(2-).

Cromolyn has been shown to bind to several members of the S100 protein family, which are calcium-binding proteins involved in various cellular processes. oup.com A significant interaction is with S100P, a protein that is highly expressed in pancreatic cancer and other diseases. google.com Extracellular S100P can bind to the Receptor for Advanced Glycation End Products (RAGE), activating downstream signaling pathways that promote cell proliferation, survival, and invasion. plos.orgnih.gov

Studies have demonstrated that cromolyn can interfere with the interaction between S100P and RAGE. oup.comgoogle.com By binding to S100P, cromolyn blocks the activation of RAGE. nih.gov This inhibition has been shown to reduce pancreatic cancer cell proliferation in vitro and inhibit tumor growth in experimental models. oup.com The binding affinity between cromolyn and calcium-bound S100P has been measured to be in the millimolar range. nih.gov This interaction highlights a novel mechanism of action for cromoglycate beyond its traditional role as a mast cell stabilizer.

| Protein | Interaction with Cromoglycate(2-) | Consequence of Interaction |

| S100P | Binds to S100P. | Prevents S100P from binding to RAGE. |

| RAGE | Cromoglycate(2-) blocks the activation of RAGE by S100P. | Inhibits downstream signaling pathways involved in cell proliferation and survival. |

Investigation of Cromoglycate 2 Activity in Preclinical Disease Models

Allergic and Inflammatory Models

Cromoglycate(2-), also known as cromolyn (B99618) sodium, has been extensively studied in various preclinical models of allergic and inflammatory diseases. Its primary recognized mechanism is the stabilization of mast cells, preventing the release of histamine (B1213489) and other inflammatory mediators. pendopharm.comnih.gov

Passive Cutaneous Anaphylaxis (PCA) and Passive Systemic Anaphylaxis (PSA) in Rodents

Cromoglycate has demonstrated inhibitory effects on passive cutaneous anaphylaxis (PCA) reactions in rodents. hres.cahres.ca In rats, it has been shown to inhibit PCA reactions induced by reaginic-type antibodies. pendopharm.comkarger.com Specifically, studies have shown that cromoglycate can inhibit the early phase of PCA reactions induced by anti-DNP 7Sγ2 antibody, a response that involves mast cell degranulation. nih.govnih.gov However, it does not affect the late-phase reaction. nih.gov The inhibitory effect of cromoglycate on the early 7Sγ2-induced PCA reaction shows a dose-dependency similar to that observed in rat reagin-induced PCA, suggesting common pathways. nih.gov

In vivo studies in rats confirmed that cromoglycate inhibits IgE-dependent mast cell activation in both PCA, as measured by Evans blue extravasation, and passive systemic anaphylaxis (PSA), indicated by increases in plasma histamine. researchgate.net However, the effectiveness of cromoglycate as a mast cell stabilizer in mice has been questioned, as some studies found it did not inhibit mast cell-dependent responses under the same conditions that were effective in rats. researchgate.net For instance, in mice, cromoglycate failed to inhibit ear swelling or leukocyte infiltration at PCA sites. researchgate.net

| Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Passive Cutaneous Anaphylaxis (PCA) | Rat | Inhibited early phase of PCA induced by anti-DNP 7Sγ2 antibody. | nih.govnih.gov |

| Passive Cutaneous Anaphylaxis (PCA) | Rat | Inhibited IgE-dependent mast cell activation. | researchgate.net |

| Passive Systemic Anaphylaxis (PSA) | Rat | Inhibited increases in plasma histamine. | researchgate.net |

| Passive Cutaneous Anaphylaxis (PCA) | Mouse | Failed to inhibit ear swelling and leukocyte infiltration. | researchgate.net |

Allergic Airways Inflammation Models (e.g., Ovalbumin-induced, House Dust Mite-induced)

In preclinical models of allergic airways inflammation, cromoglycate has shown efficacy in reducing key inflammatory markers. In an ovalbumin (OVA)-induced murine model of asthma, intranasal administration of curcumin (B1669340) was found to be effective in inhibiting airway inflammation and remodeling, with disodium (B8443419) cromoglycate used as a standard control drug in the acute phase of the model. nih.gov

In a house dust mite (HDM)-induced allergic airways inflammation (AAI) model in mice, daily injections of cromolyn sodium (CS) led to a decrease in total cell and eosinophil numbers in the bronchoalveolar lavage fluid and lungs. uni.lunih.gov These findings suggest that cromoglycate's immunomodulatory actions extend beyond just mast cell stabilization. uni.lunih.gov In guinea pig models, which are considered to have airway responses more similar to humans, sensitization with allergens like ovalbumin induces both early and late asthmatic reactions, airway hyperresponsiveness, and eosinophilic airway inflammation. portlandpress.comcardiff.ac.uk Cromoglycate has been shown to inhibit both the early and late asthmatic responses in sensitized guinea pigs when administered before antigen challenge. d-nb.info

| Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Ovalbumin-induced Acute Asthma | Mouse | Used as a standard drug to control acute inflammation. | nih.gov |

| House Dust Mite-induced Allergic Airways Inflammation | Mouse | Decreased total cell and eosinophil numbers in BALF and lungs. | uni.lunih.gov |

| Ovalbumin-induced Allergic Asthma | Guinea Pig | Inhibited both early and late asthmatic responses. | d-nb.info |

Effects on Airway Hyperresponsiveness and Pulmonary Inflammation in Animal Models

Cromoglycate has been demonstrated to impact airway hyperresponsiveness (AHR) and pulmonary inflammation in various animal models. In sensitized guinea pigs, cromoglycate inhibits both the late asthmatic response and the associated AHR. d-nb.info Studies in guinea pigs have shown that allergen challenge can lead to AHR, which is a key feature of asthma. portlandpress.comcardiff.ac.uk Cromoglycate can prevent the development of hyperreactivity to histamine in anesthetized guinea pigs, particularly after treatment with indomethacin. nih.gov

In a human ex vivo model of cow's milk aspiration, which can induce AHR, pretreatment with sodium cromoglycate was found to protect against this hyperresponsiveness. nih.gov This suggests a potential protective role for cromoglycate in preventing AHR induced by specific triggers. In ovalbumin-challenged sensitized guinea pigs, a state of AHR to certain spasmogens was observed 24 hours after the challenge. nih.gov While cromoglycate is known to inhibit the immediate response to allergens, its effects on established AHR can vary depending on the model and the specific stimuli used.

Modulation of Acute and Chronic Inflammatory Responses in Animal Tissues

Cromoglycate's anti-inflammatory effects are not limited to the airways. In a mouse model of allergic peritonitis, daily injections of cromolyn sodium decreased the total cell and eosinophil numbers in the peritoneal cavity. uni.lunih.gov This indicates a broader immunomodulatory role for the compound in controlling acute inflammatory cell infiltration.

In models of chronic inflammation, such as the ovalbumin-induced chronic asthma model in mice, persistent inflammation leads to significant airway remodeling. nih.gov While corticosteroids are typically used to inhibit the late-phase response and associated AHR in these models, cromoglycate's primary action is on the immediate phase, thus its impact on chronic remodeling is less direct but is linked to its ability to inhibit the initial inflammatory cascade. d-nb.info

Neuroinflammation and Neurological Models

Recent research has expanded the investigation of cromoglycate's activity to the realm of neuroinflammation and neurological disorders, largely focusing on its ability to modulate glial cell activation.

Impact on Microglial and Astrocyte Activation in Brain Models

Cromoglycate has shown significant effects on the activation of microglia and astrocytes, the primary immune cells of the central nervous system. In a mouse model of amyotrophic lateral sclerosis (ALS), cromolyn sodium treatment was found to alter microglial cell activation, leading to neuroprotective effects. dntb.gov.ua It delayed disease onset, reduced motor deficits, and decreased the expression of pro-inflammatory cytokines and chemokines in the spinal cord. dntb.gov.uamassgeneral.org This suggests that cromoglycate can shift microglia towards a more neuroprotective, anti-inflammatory state. massgeneral.org

In models of Alzheimer's disease, cromolyn has been shown to promote microglial phagocytosis of amyloid-beta plaques. frontiersin.org Furthermore, in vitro studies using the human HMC3 microglia cell line demonstrated that cromolyn dramatically reduced the secretion of a wide spectrum of inflammatory mediators, including cytokines like IL-1β, IL-6, and TNF-α, as well as various chemokines, following activation by TNF-α. nih.gov

Studies have also indicated that cromoglycate can inhibit the activation of astrocytes. researchgate.net In a model of early general anesthesia-induced cognitive impairment in neonatal mice, disodium cromoglycate inhibited the overactivation of both microglia and astrocytes in the hippocampus. frontiersin.org This was associated with a reduction in the neuroinflammatory factors TNF-α and IL-1β. frontiersin.org The interplay between mast cells, microglia, and astrocytes is crucial, and by inhibiting mast cell degranulation, cromoglycate can limit subsequent microglial and astrocyte activation. frontiersin.org

| Model | Cell Type | Key Findings | Reference |

|---|---|---|---|

| SOD1G93A Mouse Model of ALS | Microglia | Delayed disease onset, reduced motor deficits, and decreased pro-inflammatory cytokine expression. | dntb.gov.uamassgeneral.org |

| Alzheimer's Disease Mouse Model | Microglia | Promoted phagocytosis of amyloid-beta plaques. | frontiersin.org |

| Human HMC3 Microglia Cell Line | Microglia | Reduced secretion of multiple inflammatory cytokines and chemokines. | nih.gov |

| Anesthesia-induced Cognitive Impairment Mouse Model | Microglia & Astrocytes | Inhibited overactivation in the hippocampus and reduced TNF-α and IL-1β. | frontiersin.org |

| Tibial Fracture Surgery Rat Model | Astrocytes | Attenuated surgery-induced astrocyte activation. | researchgate.net |

Modulation of Neuroinflammatory Markers (e.g., Mast Cell Tryptase)

Cromoglycate(2-), known as disodium cromoglycate (DSCG), has demonstrated the ability to modulate neuroinflammatory markers in preclinical settings, primarily through its action as a mast cell stabilizer. nih.govmdpi.com Mast cells, when activated, release a variety of inflammatory mediators, including tryptase, which are implicated in the pathogenesis of neuroinflammation. nih.govelsevier.es

In a study involving neonatal mice exposed to general anesthesia, a known trigger for neuroinflammation, treatment with DSCG effectively ameliorated the degranulation of mast cells and subsequently reduced the expression of mast cell tryptase (MCT). nih.gov This reduction in MCT was associated with the attenuation of subsequent neuroinflammation, including the activation of microglia and astrocytes. nih.gov Tryptase released from mast cells can directly activate proteinase-activated receptors on neurons, contributing to neuroinflammatory processes. nih.gov The crosstalk between mast cells and glial cells (microglia and astrocytes) is a key element in mediating and regulating neuroinflammation in the brain. nih.gov

Furthermore, research in a rat model of orofacial pain highlighted that cromoglycate's mechanism of action involves the inhibition of mast cell degranulation and the consequent release of pronociceptive mediators. mdpi.com While this study focused on pain, it underscores the fundamental role of cromoglycate in controlling mast cell-derived inflammatory signals, which are also central to neuroinflammation. The stabilization of mast cells by cromoglycate prevents the release of tryptase and other inflammatory molecules, thereby mitigating the downstream inflammatory cascade. nih.govmdpi.com

Table 1: Effect of Disodium Cromoglycate (DSCG) on Neuroinflammatory Markers in Neonatal Mice

| Marker | Effect of General Anesthesia | Effect of DSCG Treatment | Reference |

| Mast Cell Degranulation | Significantly Induced | Effectively Stabilized | nih.gov |

| Mast Cell Tryptase (MCT) Expression | Significantly Induced | Decreased | nih.gov |

| Microglia Activation | Increased | Attenuated | nih.gov |

| Astrocyte Activation | Increased | Attenuated | nih.gov |

Preclinical Studies in Models of Cognitive Impairment

Preclinical research has explored the potential of cromoglycate(2-) in animal models of cognitive impairment, with findings suggesting a beneficial role in mitigating cognitive deficits associated with various neurological insults. nih.govnih.govunam.mx

In a mouse model of Alzheimer's disease (AD), treatment with cromolyn (a form of cromoglycate) alone or in combination with ibuprofen (B1674241) demonstrated robust effects in reducing aggregation-prone amyloid-β (Aβ) levels. nih.gov This was achieved by promoting the recruitment of microglia to Aβ deposits and enhancing their phagocytic activity, effectively clearing the pathological protein aggregates. nih.gov Cromolyn was also shown to directly promote the uptake of Aβ42 in microglial cell-based assays, suggesting a neuroprotective mechanism that favors Aβ phagocytosis over a pro-neuroinflammatory state. nih.gov

Another study investigated the effects of disodium cromoglycate (DSCG) on long-term cognitive impairment in neonatal mice exposed to general anesthesia. nih.gov The results indicated that prolonged anesthesia exposure led to long-lasting cognitive impairment. However, treatment with DSCG improved this cognitive impairment by attenuating early mast cell degranulation and the subsequent neuroinflammation, damage to oligodendrocytes, and synaptic damage. nih.gov

Furthermore, in a rat model of severe traumatic brain injury (TBI), subchronic administration of cromoglycate was found to reduce long-term sensorimotor impairment and hippocampal damage and hyperexcitability. unam.mx Animals treated with cromoglycate after TBI showed less evident sensorimotor dysfunction and their hippocampal excitability was similar to that of the control group. unam.mx While there was no significant difference in the reduction of hippocampal volume, neuronal preservation in the hippocampus was similar to that of the sham group, indicating a neuroprotective effect. unam.mx

Table 2: Summary of Cromoglycate(2-) Effects in Preclinical Models of Cognitive Impairment

| Model | Key Findings | Mechanism of Action | Reference |

| Alzheimer's Disease (Mouse) | Reduced Aβ levels | Increased microglial recruitment and phagocytosis of Aβ | nih.gov |

| Anesthesia-Induced Cognitive Impairment (Mouse) | Improved long-term cognitive function | Attenuated neuroinflammation and synaptic damage | nih.gov |

| Traumatic Brain Injury (Rat) | Reduced sensorimotor impairment and hippocampal hyperexcitability | Neuroprotection and preservation of hippocampal neurons | unam.mx |

Theoretical Neuroprotective Effects and Combined Therapies in Animal Models

The neuroprotective potential of cromoglycate(2-), primarily as sodium cromoglycate, has been investigated in various animal models, both as a standalone therapy and in combination with other agents. mdpi.comnih.govunam.mx The theoretical basis for its neuroprotective effects often stems from its ability to stabilize mast cells and modulate neuroinflammation. nih.govnih.gov

In a mouse model of Alzheimer's disease, cromolyn, when administered in combination with ibuprofen, was effective in reducing levels of the disease-associated amyloid β-protein. nih.gov This combination therapy not only targeted amyloid aggregation but also promoted a neuroprotective microglial activation state that favors the phagocytosis of amyloid deposits over a pro-inflammatory response. nih.gov This suggests a synergistic effect where cromolyn's immunomodulatory properties complement the actions of other therapeutic agents.

The concept of combination therapy is gaining traction in the pursuit of neuroprotection. For instance, studies in Parkinson's disease models have shown that combinations of drugs targeting different disease mechanisms can result in an additive neuroprotective effect, superior to individual treatments. nih.gov While not directly involving cromoglycate, this principle supports the investigation of cromoglycate in combined therapeutic strategies for neurodegenerative diseases.

Furthermore, in a rat model of traumatic brain injury, the subchronic administration of sodium cromoglycate alone demonstrated significant neuroprotective effects, reducing long-term sensorimotor impairment and hippocampal damage. unam.mx This indicates that even as a monotherapy, cromoglycate can exert a considerable neuroprotective influence.

The combination of cromoglycate with magnesium sulfate (B86663) has been explored in a rat model of orofacial pain, a condition with a neuroinflammatory component. mdpi.com The results showed that the combination could prevent the development of inflammatory pain, although the interaction was complex, with magnesium sometimes antagonizing and at other times potentiating cromoglycate's effects depending on the pain phase. mdpi.com This highlights the nuanced interactions that can occur in combination therapies and the need for further investigation to optimize such approaches for neuroprotection.

Gastrointestinal Models

Reduction of Gastric Mucosal Damage in Animal Models

Preclinical studies using various animal models have demonstrated the protective effects of cromoglycate(2-), specifically as disodium cromoglycate (DSCG) or sodium cromoglycate (SCG), against gastric mucosal damage induced by different agents. researchgate.netnih.govnih.gov

In a comparative study in rats, SCG was found to be effective in preventing gastric lesions induced by water immersion restraint stress (WIRS) and indomethacin. researchgate.net The cytoprotective effects of both SCG and another mast cell stabilizer, nedocromil (B1678009) sodium, were associated with the attenuation of ethanol-induced depletion of gastric wall mucus and glutathione (B108866) (GSH), a key antioxidant. researchgate.net Histological examination in a separate study confirmed that DSCG effectively protected the gastric mucosa against ethanol-induced vascular congestion, hemorrhage, epithelial desquamation, and mucosal edema. nih.gov